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Compound of Interest

Compound Name: O1918

Cat. No.: B7910220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of O1918, a synthetic cannabidiol

analog, with its key competitor compounds. O1918 is recognized as a potent antagonist of the

orphan G protein-coupled receptors GPR55 and GPR18, playing a significant role in various

physiological and pathological processes without binding to the classical cannabinoid receptors

CB1 and CB2.[1][2][3][4] This guide will focus on its comparative pharmacology, efficacy in

preclinical models, and the underlying signaling pathways.

Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of O1918 and its primary competitor

compounds at the GPR55 and GPR18 receptors. The data is compiled from various studies to

provide a comparative overview.

Table 1: Comparative Potency of GPR55 Antagonists
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Compound Target Assay Type Potency (IC50) Reference

O1918 GPR55

β-arrestin

translocation

(LPI-induced)

1.08 ± 0.03 µM [5]

CID16020046 GPR55

Inhibition of

constitutive

activity

0.15 µM

ML191 GPR55

β-arrestin

translocation

(LPI-induced)

1.08 ± 0.03 µM [5]

ML192 GPR55

β-arrestin

translocation

(LPI-induced)

0.70 ± 0.05 µM [5]

ML193 GPR55
β-arrestin

translocation
221 nM [6][7]

Table 2: Comparative Potency of GPR55 Agonists

Compound Target Assay Type
Potency
(EC50)

Reference

O-1602 GPR55 GTPγS binding 13 nM

Table 3: Activity Profile of O1918 and Competitors at GPR18
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Compound Target
Reported
Activity

Assay Context Reference

O1918 GPR18
Antagonist /

Biased Agonist

Migration assays

/ ERK1/2

phosphorylation

& Ca2+

mobilization

[1][3][8]

O-1602 GPR18 Agonist

Ca2+ influx,

MAPK

phosphorylation

[1]

N-arachidonoyl

glycine (NAGly)
GPR18

Endogenous

Agonist

Vasodilation,

intraocular

pressure

reduction

[1]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.

β-Arrestin Translocation Assay for GPR55 Antagonism
This assay is used to determine the ability of a compound to inhibit agonist-induced recruitment

of β-arrestin to the GPR55 receptor, a hallmark of receptor activation and subsequent

desensitization.

Cell Line: Human Embryonic Kidney (HEK293) or U2OS cells stably co-expressing human

GPR55 (HA-tagged) and β-arrestin2-GFP fusion protein.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS).

Procedure:

Cells are seeded in 96- or 384-well plates and incubated overnight.

Cells are washed with HBSS.
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Antagonist compounds (e.g., O1918) are pre-incubated with the cells for 15-30 minutes at

room temperature.

A GPR55 agonist, such as lysophosphatidylinositol (LPI) at its EC80 concentration, is then

added and co-incubated for 40-90 minutes.

Cells are fixed with 4% paraformaldehyde.

The redistribution of β-arrestin2-GFP from the cytoplasm to the plasma membrane is

quantified using high-content imaging and analysis.

Data Analysis: The concentration-dependent inhibition by the antagonist is used to calculate

the IC50 value.[5][6]

ERK1/2 Phosphorylation Assay
This assay measures the inhibition of agonist-induced phosphorylation of Extracellular signal-

Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of GPR55 activation.

Cell Line: U2OS cells stably expressing GPR55.

Procedure:

Cells are grown to sub-confluence in 60-mm plates and serum-starved overnight.

Cells are pre-treated with the antagonist compound for 30 minutes.

The cells are then stimulated with a GPR55 agonist (e.g., 10 µM LPI) for 10 minutes.

Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

Phosphorylated ERK1/2 and total ERK1/2 levels are detected using specific antibodies.

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified, and the

inhibitory effect of the antagonist is determined to calculate the IC50.[5]

Calcium Mobilization Assay for GPR18 Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b7910220?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3970910/
https://www.ncbi.nlm.nih.gov/books/NBK66153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3970910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay is employed to measure changes in intracellular calcium concentration following

receptor activation.

Cell Line: HEK293 cells stably expressing GPR18.

Procedure:

Cells are plated on poly-D-lysine-coated coverslips or in black-walled, clear-bottom

microplates.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

For antagonist studies, cells are pre-incubated with the antagonist.

The baseline fluorescence is recorded before the addition of an agonist (e.g., NAGly).

Changes in fluorescence, indicating intracellular calcium mobilization, are monitored in

real-time using a fluorescence plate reader or microscope.

Data Analysis: The increase in fluorescence intensity is used to determine the agonist's

EC50 or the antagonist's IC50. To distinguish the source of calcium, the assay can be

performed in calcium-free buffer to measure release from intracellular stores.[8][9]

RhoA Activation Assay
This assay determines the activation of the small GTPase RhoA, a key downstream effector of

GPR55 signaling.

Principle: Active, GTP-bound RhoA is specifically pulled down from cell lysates using a Rho-

binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads.

The amount of activated RhoA is then quantified by Western blotting.

Procedure:

Cells are cultured and stimulated with agonists in the presence or absence of antagonists.

Cells are lysed in a buffer that preserves GTPase activity.
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Lysates are incubated with Rhotekin-RBD agarose beads to pull down active RhoA.

The beads are washed, and the bound proteins are eluted and analyzed by Western blot

using a RhoA-specific antibody.

Data Analysis: The amount of active RhoA is normalized to the total RhoA in the cell lysate.

[10][11][12]

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with GPR55 and GPR18,

providing a visual representation of the mechanism of action for O1918 and its competitors.
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Caption: GPR55 Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.abcam.com/ps/products/173/ab173237/documents/ab173237%20RhoA%20Assay%20Activation_Kit%20(website).pdf
https://www.cellbiolabs.com/sites/default/files/STA-403-A-rhoA-activation-assay.pdf
https://neweastbio.com/product/rhoa-pulldown/
https://www.benchchem.com/product/b7910220?utm_src=pdf-body
https://www.benchchem.com/product/b7910220?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Plasma Membrane

Intracellular

NAGly / O-1602
(Agonist)

O1918
(Antagonist) GPR18

Gαi/o

Gαq

Adenylyl Cyclase

MAPK (ERK1/2)
Phosphorylation

PLC

↓ cAMP

IP3

Cellular Responses
(e.g., Migration, Inflammation)

Ca²⁺ Mobilization

Click to download full resolution via product page

Caption: GPR18 Signaling Pathway

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the therapeutic potential of modulating

GPR55 and GPR18 activity.

O1918: In a diet-induced obesity model, O1918 was shown to improve albuminuria, although

it did not significantly alter body weight or fat composition. However, it was associated with

an increase in pro-inflammatory cytokines.[3] In models of cardiovascular hemodynamics,

O1918 can inhibit the hypotensive effects of abnormal-cannabidiol and anandamide.[3]

CID16020046: This selective GPR55 antagonist has been shown to attenuate obesity-

induced airway inflammation in mice by reducing immune cell infiltration and the expression

of pro-inflammatory genes in the lungs.[13][14] It also demonstrated anti-inflammatory effects

in models of intestinal inflammation.[15]
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ML193: In db/db mice, a model of type 2 diabetes, ML193 suppressed plasma levels of TNF-

α and IL-6, as well as the expression of pro-inflammatory markers in the liver and adipose

tissue.[13]

Conclusion
O1918 serves as a valuable research tool for elucidating the roles of GPR55 and GPR18. Its

efficacy as a GPR55 antagonist is comparable to other tool compounds like ML191 and ML192,

though ML193 and CID16020046 exhibit higher potency in some assays. The in vivo effects of

O1918 are complex, with potential benefits in certain contexts but also pro-inflammatory

liabilities that require further investigation. The choice of compound for a particular study will

depend on the specific research question, the desired potency and selectivity profile, and the

biological system being investigated. The detailed protocols and pathway diagrams provided in

this guide are intended to facilitate the design and interpretation of such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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